molecular formula C9H15ClN2O B15015246 N-tert-butyl-2-chloro-N-(2-cyanoethyl)acetamide

N-tert-butyl-2-chloro-N-(2-cyanoethyl)acetamide

Cat. No.: B15015246
M. Wt: 202.68 g/mol
InChI Key: HGLCYLPLQAMKCX-UHFFFAOYSA-N
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Description

N-tert-butyl-2-chloro-N-(2-cyanoethyl)acetamide is an organic compound with the molecular formula C9H15ClN2O. It is a white crystalline solid that is soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. This compound is commonly used in organic synthesis as an acylation reagent and a catalyst for oxidation reactions due to its high stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-2-chloro-N-(2-cyanoethyl)acetamide can be synthesized through the reaction of tert-butyl ethanol with chloroacetic acid under specific conditions. The reaction typically involves heating the reactants in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the high purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-chloro-N-(2-cyanoethyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.

    Reduction Reactions: It can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used, often in the presence of a solvent like acetonitrile.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Scientific Research Applications

N-tert-butyl-2-chloro-N-(2-cyanoethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-2-chloro-N-(2-cyanoethyl)acetamide involves its ability to act as an acylation reagent and a catalyst. The compound can facilitate the transfer of acyl groups to nucleophiles, thereby forming new chemical bonds. Its high reactivity and stability make it an effective catalyst in various oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2-chloro-N-(2-cyanoethyl)acetamide is unique due to the presence of the cyanoethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H15ClN2O

Molecular Weight

202.68 g/mol

IUPAC Name

N-tert-butyl-2-chloro-N-(2-cyanoethyl)acetamide

InChI

InChI=1S/C9H15ClN2O/c1-9(2,3)12(6-4-5-11)8(13)7-10/h4,6-7H2,1-3H3

InChI Key

HGLCYLPLQAMKCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CCC#N)C(=O)CCl

Origin of Product

United States

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